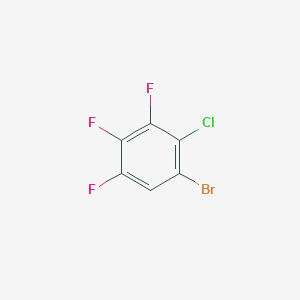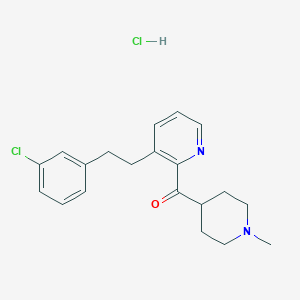
3-(Bromometil)quinolina
Descripción general
Descripción
3-(Bromomethyl)quinoline (3-BMQ) is a heterocyclic aromatic compound that has been studied for its various biochemical and physiological effects. It is a colorless solid that is soluble in water and has a melting point of 128-130 °C. 3-BMQ has been used in a variety of scientific research applications, including as a model compound for studying the mechanism of action of drugs, for studying the biochemical and physiological effects of drugs, and for examining the advantages and limitations of lab experiments.
Aplicaciones Científicas De Investigación
- Los derivados de quinolina, incluyendo la 3-(Bromometil)quinolina, exhiben propiedades antimicrobianas significativas. Su eficacia contra especies microbianas tanto Gram-positivas como Gram-negativas los hace valiosos en la lucha contra las infecciones .
- Las quinolinas se han explorado como agentes antimaláricos. La this compound, en particular, muestra promesa en la inhibición de parásitos de la malaria .
- El núcleo de quinolina contribuye al desarrollo de agentes anticancerígenos. La this compound y los derivados relacionados exhiben potencial en la inhibición del crecimiento de células cancerosas .
- Las quinolinas, incluida la this compound, poseen propiedades antiinflamatorias. Encuentran aplicaciones en el tratamiento de afecciones como la neumonía, la prostatitis y la bronquitis aguda .
- La modificación química de la quinolina es un enfoque común en el descubrimiento de fármacos. Los investigadores modifican el andamiaje de la quinolina para mejorar los efectos terapéuticos .
Actividad Antimicrobiana
Potencial Antimalárico
Propiedades Anticancerígenas
Efectos Antiinflamatorios
Descubrimiento de Fármacos y Modificación Química
En resumen, la this compound es prometedora en diversas áreas, desde aplicaciones antimicrobianas hasta el descubrimiento de fármacos. Su estructura única y actividades biológicas la convierten en un tema intrigante para la investigación en curso . Si desea más detalles sobre algún aspecto específico, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
The primary target of 3-(Bromomethyl)quinoline is the carbon-carbon bond formation in organic compounds . This compound is often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
3-(Bromomethyl)quinoline interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound also participates in oxidative addition, a process where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 3-(Bromomethyl)quinoline is involved, affects the biochemical pathway of carbon–carbon bond formation . This reaction is exceptionally mild and functional group tolerant, contributing to its broad application .
Pharmacokinetics
It’s worth noting that the physicochemical properties of a molecule can influence its adme properties . For instance, a balance between lipophilicity and hydrophilicity can make a molecule drug-like, potentially affecting its bioavailability .
Result of Action
The molecular effect of 3-(Bromomethyl)quinoline’s action is the formation of a new palladium-carbon bond through oxidative addition . On a cellular level, this can lead to the formation of new organic compounds through carbon–carbon bond formation .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)quinoline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of other reagents, can affect the reaction’s success . Additionally, the use of volatile organic solvents, which are often used in chemical processes, can contribute to environmental pollution .
Safety and Hazards
Direcciones Futuras
There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Análisis Bioquímico
Cellular Effects
The effects of 3-(Bromomethyl)quinoline on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 3-(Bromomethyl)quinoline at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving 3-(Bromomethyl)quinoline are not well-characterized. It is not clear which enzymes or cofactors it interacts with, or how it might affect metabolic flux or metabolite levels .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Propiedades
IUPAC Name |
3-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWZTYWUMVMFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634635 | |
| Record name | 3-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-70-5 | |
| Record name | 3-(Bromomethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(bromomethyl)quinoline in the synthesis of new antibacterial agents?
A1: In the research paper "Synthesis and Antibacterial Evaluation of Some Novel 1,3,4-oxadiazol Derivatives Incorporated with Quinoline Moiety" [], 3-(bromomethyl)quinoline and its substituted derivatives serve as crucial building blocks. The researchers reacted these compounds with 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole-2-thiol. This reaction forms a thioether linkage, effectively incorporating the quinoline moiety into the 1,3,4-oxadiazole structure. This incorporation is significant because quinoline itself is known to possess antibacterial properties. By linking it with 1,3,4-oxadiazole, another group recognized for its biological activity, the researchers aimed to create novel compounds with potentially enhanced antibacterial effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

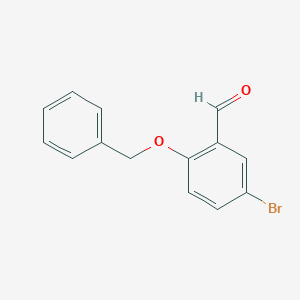

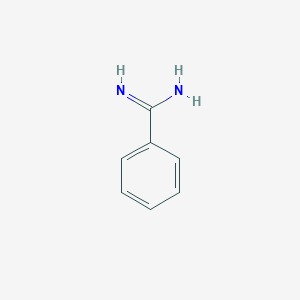
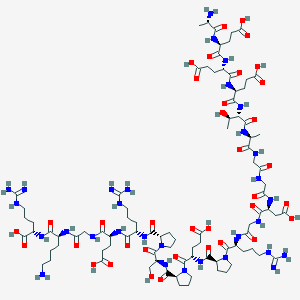

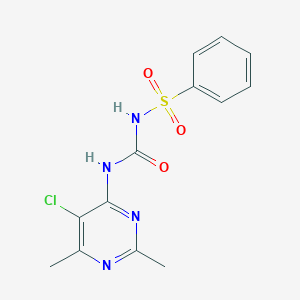

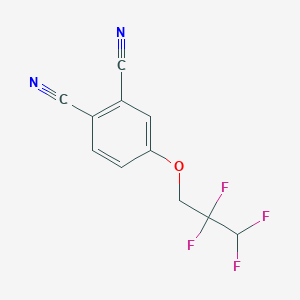
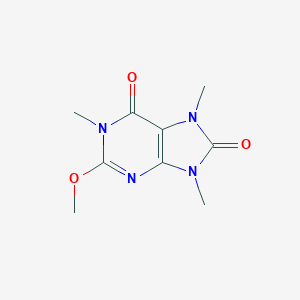
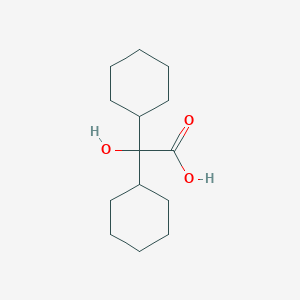

![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
